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Compound of Interest

Compound Name: Tricyclodecenyl propionate

Cat. No.: B097855

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Tricyclodecenyl propionate (CAS No: 17511-60-3), a tricyclic ester recognized for its
applications in the fragrance and flavor industries. The following sections detail its molecular
structure and provide an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. This document is intended to serve as a core reference for
researchers and professionals engaged in the analysis, development, and application of this
compound.

Chemical Structure and Properties

Tricyclodecenyl propionate, systematically named 8-tricyclo[5.2.1.02,%]dec-3-enyl
propanoate, possesses a complex three-ring structure with a propionate ester functional group.
Its molecular formula is C13H1s02 and it has a molecular weight of approximately 206.28 g/mol
.[1] The intricate stereochemistry of the tricyclic system is a key determinant of its chemical and
physical properties.

Spectroscopic Data Analysis

The characterization of Tricyclodecenyl propionate relies on a combination of spectroscopic
techniques. The data presented herein has been compiled from various sources, and while
specific experimental conditions may vary, the provided information represents the fundamental
spectroscopic fingerprint of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. While a complete, assigned dataset for Tricyclodecenyl propionate is not readily
available in public repositories, typical chemical shifts for similar structural motifs can be
inferred.

1H NMR Spectroscopy: The proton NMR spectrum of Tricyclodecenyl propionate is expected
to be complex due to the numerous stereocenters and the rigid tricyclic structure. Key regions
of interest would include:

o Alkene Protons: Resonances corresponding to the protons on the double bond within the
decenyl ring.

 Aliphatic Protons: A series of overlapping multiplets in the upfield region, representing the
protons of the fused ring system.

o Ester Group Protons: A characteristic quartet and triplet pattern arising from the ethyl group
of the propionate moiety.

13C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and
electronic environment of the carbon atoms in the molecule. A 13C NMR spectrum for
Tricyclodecenyl propionate is available, acquired on a Bruker AM-270 instrument.[1] While a
detailed peak list is not provided in the initial source, analysis of the spectrum would reveal:

o Carbonyl Carbon: A downfield resonance characteristic of the ester carbonyl group.
o Alkene Carbons: Signals corresponding to the sp2 hybridized carbons of the double bond.

 Aliphatic Carbons: A cluster of signals in the upfield region representing the sp? hybridized
carbons of the tricyclic framework and the propionate ethyl group.

A summary of expected 3C NMR chemical shifts is presented in Table 1.

Table 1: Predicted 3C NMR Chemical Shifts for Tricyclodecenyl propionate
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Functional Group

Predicted Chemical Shift (ppm)

Carbonyl (C=0) 170 -180
Alkene (=C-H) 120 - 140
Methylene (-CHz-) 20-50
Methine (-CH-) 30-60
Methyl (-CH3) 10-20

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. An FTIR

spectrum of Tricyclodecenyl propionate has been recorded using a Bruker IFS 85 instrument
with a robot-film technique.[1] The key absorption bands expected in the IR spectrum are

summarized in Table 2.

Table 2: Key Infrared Absorption Bands for Tricyclodecenyl propionate

Functional Group Wavenumber (cm~—2) Intensity
C=0 Stretch (Ester) ~1735 Strong

C-H Stretch (sp3) 2850 - 3000 Medium-Strong
C-H Stretch (sp?) 3010 - 3100 Medium

C=C stretch ~1650 Medium-Weak
C-O Stretch (Ester) 1000 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and structural features. GC-MS

data for Tricyclodecenyl propionate is available.[1] The mass spectrum would be expected to

show a molecular ion peak ([M]*) corresponding to the molecular weight of the compound.
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Fragmentation patterns would likely involve the loss of the propionate group or cleavage within
the tricyclic ring system. A summary of expected key fragments is presented in Table 3.

Table 3: Expected Key Fragments in the Mass Spectrum of Tricyclodecenyl propionate

m/z Proposed Fragment

206 [M]* (Molecular lon)

149 [M - C3Hs02]*

Varies Fragments from ring cleavage

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Tricyclodecenyl propionate in a
suitable deuterated solvent (e.g., CDCIs).

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Acquisition: Acquire *H and 3C NMR spectra using standard pulse sequences.

e Processing: Process the raw data using appropriate software, including Fourier
transformation, phasing, and baseline correction.

FTIR Spectroscopy

o Sample Preparation: As a liquid, Tricyclodecenyl propionate can be analyzed directly as a
thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance
(ATR) accessory.

e Instrument: A Fourier Transform Infrared spectrometer.

» Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm™1).
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e Processing: Perform a background subtraction and identify the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute a small amount of Tricyclodecenyl propionate in a volatile
organic solvent (e.g., hexane or dichloromethane).

e Instrument: A gas chromatograph coupled to a mass spectrometer.
e GC Conditions:

o Column: A suitable capillary column (e.g., DB-5ms).

o Carrier Gas: Helium or Hydrogen.

o Temperature Program: An appropriate temperature gradient to ensure good separation.
e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan a suitable mass range (e.g., 40-400 amu).

o Data Analysis: Identify the peak corresponding to Tricyclodecenyl propionate in the
chromatogram and analyze its mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Tricyclodecenyl propionate.
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Spectroscopic Analysis Workflow for Tricyclodecenyl propionate

Sample Preparation

G’ricyclodecenyl propionate Sample

Spectroscopic|Techniques

NMR Spectroscopy
(*H and 3C)

FTIR Spectroscopy

Data Acquisition & Processing

Acquire FID
Process Spectrum

Acquire Interferogram Acquire Chromatogram & Mass Spectra
Process Spectrum Process Data

Data Intergretation & Reporting

Peak Assignment Functional Group ID Molecular lon & Fragmentation
Chemical Shifts (ppm) Wavenumber (cm~1) m/z Values

Comprehensive Spectroscopic Profile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Tricyclodecenyl propionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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